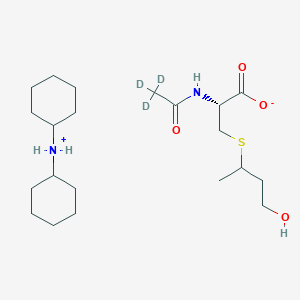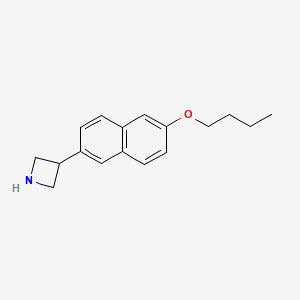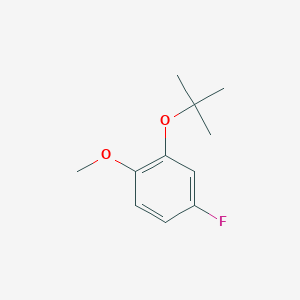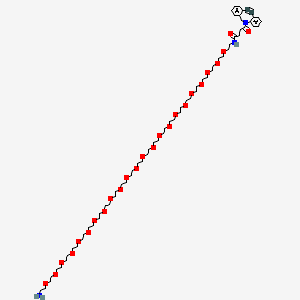
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt: is a phosphorylated derivative of inositol, a naturally occurring carbohydrate. This compound is known for its role in various biological processes, particularly in cellular signaling pathways. It is often used in research to study its effects on cellular functions and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt typically involves the phosphorylation of myo-inositol. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled conditions. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the inositol molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with higher degrees of phosphorylation, while reduction may produce partially dephosphorylated inositol derivatives.
Scientific Research Applications
D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorylated inositol derivatives.
Biology: Studied for its role in cellular signaling pathways, particularly in the regulation of calcium ion channels and chloride secretion.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt involves its interaction with specific molecular targets and pathways. It is known to uncouple chloride secretion from calcium signaling in epithelial cells, which is particularly relevant in the context of cystic fibrosis . The compound acts by inhibiting calcium-activated chloride channels, thereby reducing chloride secretion and modulating cellular ion balance.
Comparison with Similar Compounds
D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another phosphorylated inositol derivative with similar biological activities.
D-myo-Inositol 1,4,5-trisphosphate: A precursor in the biosynthesis of higher phosphorylated inositol phosphates.
D-myo-Inositol 1,3,4,5,6-pentakisphosphate: A more highly phosphorylated inositol derivative with distinct biological functions.
Uniqueness: D-myo-Inositol 3,4,5,6-tetrakisphosphate octasodium salt is unique in its specific pattern of phosphorylation, which confers distinct biological activities compared to other inositol phosphates. Its ability to modulate chloride secretion and interact with calcium signaling pathways makes it particularly valuable in research related to ion channel regulation and epithelial cell function.
Properties
Molecular Formula |
C6H8Na8O18P4 |
|---|---|
Molecular Weight |
675.93 g/mol |
IUPAC Name |
octasodium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m0......../s1 |
InChI Key |
OWZKSUDEYHIBFM-MHSOSLJKSA-F |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)








![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)



